5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, also known as Br-MOZ-PYR, is a chemical compound that has been extensively studied for its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves its interaction with the ATP-binding site of PKC and CDK2, thereby inhibiting their activity. This results in the disruption of various cellular processes that are dependent on these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been shown to have several biochemical and physiological effects, including inhibition of PKC and CDK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, and potential anticancer activity. It has also been shown to have potential neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one in lab experiments is its specificity towards PKC and CDK2, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and efficacy in some experimental settings.
Zukünftige Richtungen
There are several future directions for further research on 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, including:
1. Investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Optimization of its synthesis method to improve its yield and purity.
3. Study of its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy.
4. Identification of its molecular targets and downstream signaling pathways to gain insight into its mechanism of action.
5. Development of novel derivatives of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one is a chemical compound that has shown potential for scientific research, particularly in the field of drug discovery. Its inhibitory effects on PKC and CDK2 make it a valuable tool for studying various cellular processes, and its potential anticancer and neuroprotective activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves the reaction between 5-bromo-3-chloropyrimidin-4-one and 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography, yielding 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been studied for its potential application in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has also been shown to have potential anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-6-2-7(15-12-6)4-13-5-11-3-8(10)9(13)14/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGSYOYMNWNOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=NC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-((3-methylisoxazol-5-yl)methyl)pyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.